2-Aminocarbonylthiophene-5-boronic acid
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Overview
Description
2-Aminocarbonylthiophene-5-boronic acid is an organoboron compound that features a thiophene ring substituted with an aminocarbonyl group and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocarbonylthiophene-5-boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acids or esters as key reagents . The general procedure involves the reaction of a halogenated thiophene derivative with an aminocarbonyl group and a boronic acid derivative under mild conditions, often in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-Aminocarbonylthiophene-5-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The aminocarbonyl group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Aminocarbonylthiophene-5-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminocarbonylthiophene-5-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The aminocarbonyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-boronic acid: Similar in structure but lacks the aminocarbonyl group.
5-Cyanothiophene-2-boronic acid: Contains a cyano group instead of an aminocarbonyl group.
5-Acetylthiophene-2-boronic acid: Features an acetyl group in place of the aminocarbonyl group.
Uniqueness
2-Aminocarbonylthiophene-5-boronic acid is unique due to the presence of both the aminocarbonyl and boronic acid groups, which confer distinct chemical reactivity and binding properties. This combination of functional groups makes it particularly valuable in applications requiring specific molecular interactions and transformations .
Properties
IUPAC Name |
(5-carbamoylthiophen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,9-10H,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTAQIAJOUUDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(=O)N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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